Cas no 920512-43-2 (Phenol, 2-amino-5-[(1H-pyrazol-3-ylamino)methyl]-)

Phenol, 2-amino-5-[(1H-pyrazol-3-ylamino)methyl]- structure
920512-43-2 structure
Product name:Phenol, 2-amino-5-[(1H-pyrazol-3-ylamino)methyl]-
CAS No:920512-43-2
MF:C10H12N4O
MW:204.22848
CID:756366
PubChem ID:69341564

Phenol, 2-amino-5-[(1H-pyrazol-3-ylamino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-amino-5-[(1H-pyrazol-3-ylamino)methyl]-
    • 2-amino-5-[(1H-pyrazol-5-ylamino)methyl]phenol
    • SCHEMBL5174323
    • 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol
    • 920512-43-2
    • DTXSID40740296
    • Inchi: InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-12-10-3-4-13-14-10/h1-5,15H,6,11H2,(H2,12,13,14)
    • InChI Key: NNUAJNKMZYIJES-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1CNC2=CC=NN2)O)N

Computed Properties

  • Exact Mass: 204.10111102g/mol
  • Monoisotopic Mass: 204.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 87Ų

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